An In-Depth Technical Guide to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: Core Properties and Biological Activity
An In-Depth Technical Guide to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: Core Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, also widely known by its code name SKF-64139, is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). This enzyme catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine. Due to its targeted action, this compound has been instrumental in pharmacological research to elucidate the physiological and pathological roles of epinephrine. This technical guide provides a comprehensive overview of the fundamental properties of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, including its physicochemical characteristics, synthesis, and biological activity, with a focus on its mechanism of action and effects in preclinical models.
Physicochemical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Type |
| Molecular Formula | C₉H₉Cl₂N | C₉H₁₀Cl₃N | --- |
| Molecular Weight | 202.08 g/mol [1] | 238.5 g/mol [1] | Calculated |
| pKa (basic) | 8.5 (Predicted) | --- | Predicted |
| logP | 2.8 (Predicted) | --- | Predicted |
| Aqueous Solubility | Low (Predicted) | --- | Predicted |
| Melting Point | Not Available | Not Available | --- |
Note: Predicted values are generated using computational algorithms and should be considered as estimates. Experimental verification is recommended.
Synthesis
A common synthetic route to 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline involves the reduction of its isoquinoline precursor.[2] While specific industrial-scale optimisations exist, a general laboratory-scale protocol is outlined below.[3]
Experimental Protocol: Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Materials:
-
7,8-Dichloroisoquinoline hydrochloride
-
Platinum oxide (PtO₂)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH₄OH)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 7,8-dichloroisoquinoline hydrochloride in methanol.
-
Add platinum oxide as a catalyst.
-
Hydrogenate the mixture at ambient temperature and pressure for approximately 1 hour. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the platinum catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude hydrochloride salt of the product.
-
To obtain the free base, dissolve the residue in water and basify with ammonium hydroxide.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline as the final product.[2]
Workflow for the Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Caption: A flowchart illustrating the key steps in the synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline.
Biological Activity and Mechanism of Action
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT).[4][5]
Inhibition of PNMT
-
Ki Value: 0.3 µM[6]
-
IC₅₀ Value: 1 x 10⁻⁷ M (0.1 µM)[5]
-
Mechanism of Inhibition: Kinetically, the compound acts as a competitive inhibitor with respect to the substrate norepinephrine.[5]
Signaling Pathway
PNMT catalyzes the conversion of norepinephrine to epinephrine, a crucial step in the catecholamine biosynthesis pathway. By inhibiting PNMT, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline effectively blocks this conversion, leading to a decrease in epinephrine levels and a concurrent increase in norepinephrine levels.[5]
PNMT Inhibition and its Effect on Catecholamine Biosynthesis
Caption: The catecholamine biosynthesis pathway, highlighting the inhibitory action of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline on PNMT.
The downstream consequences of PNMT inhibition are primarily related to the altered balance of catecholamines. Reduced epinephrine levels can impact various physiological processes, including cardiovascular function and metabolic regulation.[3]
In Vivo Effects
Studies in animal models have demonstrated the physiological effects of PNMT inhibition by 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline:
-
Cardiovascular Effects: In spontaneously hypertensive rats, administration of the compound (40 mg/kg, i.p., once daily for 3 days) led to a decrease in blood pressure.[4]
-
Neurochemical Effects: The same dosing regimen in rats resulted in decreased hypothalamic epinephrine levels and increased dopamine levels.[4]
-
Adrenal Gland Effects: The compound produces dose-dependent decreases in adrenal epinephrine content, with a corresponding increase in norepinephrine levels.[5]
It is important to note that at higher doses, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline can also exhibit weak monoamine oxidase (MAO) inhibition and alpha-2 blocker activity, which may contribute to its overall pharmacological profile.[4]
Experimental Protocols
In Vitro PNMT Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against PNMT.
Materials:
-
Recombinant PNMT enzyme
-
Norepinephrine (substrate)
-
S-Adenosyl-L-methionine (SAM) (co-substrate)
-
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (test inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and DTT)
-
Detection system (e.g., HPLC with electrochemical detection or a specific ELISA kit for epinephrine)
Procedure:
-
Prepare serial dilutions of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline in the assay buffer.
-
In a microplate or microcentrifuge tubes, add the assay buffer, PNMT enzyme, and the test inhibitor at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding norepinephrine and SAM.
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction (e.g., by adding a stop solution like perchloric acid).
-
Quantify the amount of epinephrine produced using a suitable detection method.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by plotting the data on a dose-response curve.
Workflow for In Vitro PNMT Inhibition Assay
Caption: A generalized workflow for performing an in vitro phenylethanolamine N-methyltransferase (PNMT) inhibition assay.
Conclusion
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a valuable pharmacological tool for studying the roles of epinephrine in health and disease. Its potent and selective inhibition of PNMT provides a specific mechanism for modulating the catecholamine system. This guide has summarized its core physicochemical properties, provided a general synthesis protocol, and detailed its biological activity and mechanism of action. The provided experimental frameworks can serve as a starting point for further investigation and application of this compound in neuroscience, cardiovascular, and drug discovery research.
References
- 1. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H10Cl3N | CID 123919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Effects of brain epinephrine depletion on thermoregulation, reflex bradycardia, and motor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre- and postsynaptic effects of SKF64139, a phenylethanolamine N-methyltransferase inhibitor, in conscious normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
